molecular formula C21H15ClN2O3 B15087836 3-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 402723-02-8

3-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B15087836
CAS No.: 402723-02-8
M. Wt: 378.8 g/mol
InChI Key: SQYLROSHXBHOSF-OEAKJJBVSA-N
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Description

3-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is an organic compound with the molecular formula C21H15ClN2O3 It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a benzoylcarbohydrazonoyl group and a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 2-benzoylcarbohydrazide with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent product quality and high efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoylcarbohydrazonoyl group to a hydrazine derivative.

    Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzoates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

3-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The benzoylcarbohydrazonoyl group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The chlorobenzoate group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Benzoylcarbohydrazonoyl)phenyl 3-chlorobenzoate
  • 3-(2-Benzoylcarbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

3-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

402723-02-8

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

[3-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H15ClN2O3/c22-18-11-9-17(10-12-18)21(26)27-19-8-4-5-15(13-19)14-23-24-20(25)16-6-2-1-3-7-16/h1-14H,(H,24,25)/b23-14+

InChI Key

SQYLROSHXBHOSF-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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